ascopyrone M(1-)

Description

Contextualization within Natural Product Chemistry

Natural products represent a vast and diverse source of chemical structures with a wide array of biological activities. Within this realm, ascopyrone M(1-) holds a special place as a derivative of 1,5-anhydro-D-fructose (B1202111), a monosaccharide that arises from the degradation of starch and glycogen (B147801) in certain organisms. ethz.chasm.org It is considered a secondary metabolite, a compound not essential for the primary growth of an organism but one that often confers a selective advantage, such as antimicrobial or antioxidant properties. researchgate.netresearchgate.net

The study of ascopyrone M(1-) and its related compounds falls under the umbrella of natural product chemistry, a field dedicated to the isolation, structure elucidation, synthesis, and biological investigation of substances produced by living organisms. The exploration of the "anhydrofructose pathway," where ascopyrone M plays a central role, has unveiled novel enzymatic reactions and biosynthetic routes to a variety of bioactive molecules. thieme-connect.comrhea-db.org

Significance of Ascopyrone M(1-) as a Key Metabolic Intermediate

The true significance of ascopyrone M(1-) lies in its position as a pivotal metabolic intermediate. It is formed from 1,5-anhydro-D-fructose through a dehydration reaction catalyzed by the enzyme 1,5-anhydro-D-fructose dehydratase (AFDH). researchgate.net Once formed, ascopyrone M does not typically accumulate but is instead rapidly converted into other metabolites. nih.govacs.orgacs.org

This transient nature highlights its role as a branch point in several biosynthetic pathways. For instance, in the white rot fungus Phanerochaete chrysosporium and in morels, ascopyrone M is a direct precursor to the antimicrobial compound microthecin (B1251313). ethz.chresearchgate.net This transformation is catalyzed by the bifunctional enzyme aldos-2-ulose dehydratase. ethz.chrcsb.org In other fungi, such as Anthracobia melaloma, ascopyrone M is isomerized by the enzyme ascopyrone tautomerase (APTM) to form ascopyrone P, a compound noted for its antioxidant and antibacterial activities. researchgate.netrhea-db.org Furthermore, in Peziza echinospora, the metabolic journey of ascopyrone M leads to the production of 5-epipentenomycin. ethz.ch

The crystal structure of aldos-2-ulose dehydratase in complex with its reaction intermediate, ascopyrone M, has been determined, providing valuable insights into the catalytic mechanism. rcsb.orgki.se These studies reveal how the enzyme facilitates the conversion of ascopyrone M, underscoring its critical role in directing the flow of metabolites toward the synthesis of diverse and biologically active natural products. rcsb.org

Table 1: Physicochemical Properties of Ascopyrone M

| Property | Value |

| Molecular Weight | 212.0 Da ebi.ac.uk |

| Labute Accessible Surface Area | 97.8 Ų ebi.ac.uk |

| Heavy Atoms | 12 ebi.ac.uk |

| Wildman-Crippen Molar Refractivity | 49.5 ebi.ac.uk |

| Wildman-Crippen Log P | -1.3 ebi.ac.uk |

Structure

3D Structure

Properties

Molecular Formula |

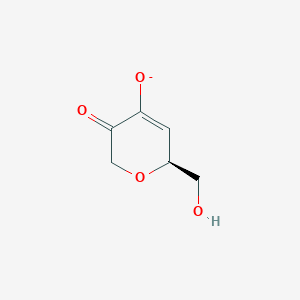

C6H7O4- |

|---|---|

Molecular Weight |

143.12 g/mol |

IUPAC Name |

(2S)-2-(hydroxymethyl)-5-oxo-2H-pyran-4-olate |

InChI |

InChI=1S/C6H8O4/c7-2-4-1-5(8)6(9)3-10-4/h1,4,7-8H,2-3H2/p-1/t4-/m0/s1 |

InChI Key |

XUKJGZOHRVCEJL-BYPYZUCNSA-M |

Isomeric SMILES |

C1C(=O)C(=C[C@H](O1)CO)[O-] |

Canonical SMILES |

C1C(=O)C(=CC(O1)CO)[O-] |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Ascopyrone M 1

The Anhydrofructose Pathway: Core Principles and Components

The anhydrofructose pathway represents an alternative route for the degradation of α-1,4-glucans, such as glycogen (B147801) and starch. researchgate.netnih.govthieme-connect.comacs.orgnih.govenvipath.orgd-nb.info This pathway is distinct from the more commonly known phosphorolytic and hydrolytic degradation routes.

Origin from Alpha-1,4-Glucans (Glycogen, Starch)

The initial substrates for the anhydrofructose pathway are the complex carbohydrates glycogen and starch. researchgate.netnih.govthieme-connect.comacs.orgnih.govenvipath.orgmdpi.comnih.goviiarjournals.org These polysaccharides, composed of repeating glucose units linked by α-1,4-glycosidic bonds, serve as the primary energy reserves in animals and plants, respectively. The pathway is initiated by the enzymatic cleavage of these bonds. envipath.org In a departure from other degradation pathways, the anhydrofructose pathway utilizes a specific enzyme, α-1,4-glucan lyase, to release a unique monosaccharide. thieme-connect.commdpi.comnih.goviiarjournals.orgresearchgate.netresearchgate.net

Role of 1,5-Anhydro-D-fructose (B1202111) (1,5-AnFru) as Precursor

The central molecule and key precursor in this pathway is 1,5-anhydro-D-fructose (1,5-AnFru). researchgate.netnih.govthieme-connect.comacs.orgnih.govmdpi.comnih.goviiarjournals.orgresearchgate.netresearchgate.netontosight.airesearchgate.netasm.orgnih.gov This compound is directly formed from the non-reducing end of glycogen or starch by the action of α-1,4-glucan lyase. researchgate.netasm.org 1,5-AnFru is a versatile molecule that serves as the branching point for the synthesis of several other metabolites. thieme-connect.com

Enzymatic Formation of Ascopyrone M(1-)

Ascopyrone M is not the direct product of α-1,4-glucan degradation but is formed from the precursor, 1,5-AnFru, through a specific enzymatic reaction.

Catalysis by 1,5-Anhydrofructose Dehydratase (AFDH)

The conversion of 1,5-AnFru to ascopyrone M is catalyzed by the enzyme 1,5-anhydrofructose dehydratase (AFDH), also referred to as 1,5-anhydro-D-fructose hydro-lyase. researchgate.netresearchgate.netgenome.jpsci-hub.stwikipedia.org This enzyme belongs to the hydro-lyase family, which cleaves carbon-oxygen bonds. wikipedia.org AFDH specifically facilitates a dehydration reaction, removing a molecule of water from 1,5-AnFru to yield ascopyrone M. wikipedia.orgebi.ac.ukebi.ac.uk Research has shown that AFDH is distinct from other dehydratases, such as aldos-2-ulose dehydratase, as it is specific for 1,5-AnFru and is inhibited by its product, ascopyrone M. genome.jpmicrobialtec.com The optimal activity of AFDH requires the presence of divalent cations like Ca²⁺ or Mg²⁺, or monovalent cations such as Na⁺. genome.jpmicrobialtec.com

Stereochemical Aspects of Ascopyrone M(1-) Formation

The formation of ascopyrone M from 1,5-AnFru is a stereospecific transformation. The enzyme 1,5-anhydrofructose dehydratase catalyzes the conversion of 1,5-anhydro-D-fructose into 1,5-anhydro-4-deoxy-D-glycero-hex-3-en-2-ulose, which is the chemical name for ascopyrone M. wikipedia.org The stereochemistry of the starting material, 1,5-anhydro-D-fructose, dictates the stereochemical outcome of the product. The systematic name for ascopyrone M is (2S)-4-hydroxy-2-(hydroxymethyl)-2H-pyran-5-one. uni.lu

Subsequent Transformations of Ascopyrone M(1-)

Ascopyrone M is a transient intermediate that can be further metabolized into other compounds. researchgate.netnih.govacs.org In some fungi, such as Anthracobia melaloma, ascopyrone M is isomerized to ascopyrone P (APP) by the enzyme ascopyrone tautomerase (APTM). researchgate.netresearchgate.net In other fungal species, like Phanerochaete chrysosporium, ascopyrone M serves as an intermediate in the formation of the antimicrobial compound microthecin (B1251313). researchgate.netnih.gov This transformation is catalyzed by aldos-2-ulose dehydratase (AUDH), which can both form ascopyrone M from 1,5-AnFru and then convert it to microthecin. nih.gov Under certain weak alkaline conditions, ascopyrone M can be converted to an organic acid via ascopyrone P. iiarjournals.org

Table 1: Key Enzymes in the Anhydrofructose Pathway

| Enzyme | EC Number | Function |

|---|---|---|

| α-1,4-Glucan Lyase | 4.2.2.13 | Degrades α-1,4-glucans (starch, glycogen) to 1,5-anhydro-D-fructose. thieme-connect.com |

| 1,5-Anhydrofructose Dehydratase (AFDH) | 4.2.1.111 | Catalyzes the conversion of 1,5-anhydro-D-fructose to ascopyrone M. researchgate.netgenome.jpwikipedia.org |

| Ascopyrone Tautomerase (APTM) | 5.3.2.7 | Isomerizes ascopyrone M to ascopyrone P. researchgate.netgenome.jp |

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| Ascopyrone M | APM |

| 1,5-Anhydro-D-fructose | 1,5-AnFru |

| Ascopyrone P | APP |

| 1,5-Anhydrofructose Dehydratase | AFDH |

| Ascopyrone Tautomerase | APTM |

| Aldos-2-ulose Dehydratase | AUDH |

| Microthecin | |

| Glycogen | |

| Starch | |

| Calcium | Ca²⁺ |

| Magnesium | Mg²⁺ |

| Sodium | Na⁺ |

| 1,5-anhydro-4-deoxy-D-glycero-hex-3-en-2-ulose |

Isomerization to Ascopyrone P (APP) via Ascopyrone Tautomerase (APTM)

In certain fungi, such as Anthracobia melaloma, ascopyrone M is converted to ascopyrone P (APP). researchgate.netnih.gov This isomerization is catalyzed by the enzyme ascopyrone tautomerase (APTM), also known as ascopyrone isomerase or APM tautomerase. wikipedia.orgqmul.ac.ukexpasy.org

The reaction involves the interconversion of the keto-enol groups within the molecule, specifically a Δ3-Δ1 isomerization. wikipedia.orgqmul.ac.uk APP is noted for its antioxidant properties. acs.orgqmul.ac.uk The enzyme APTM from A. melaloma has been purified and characterized, showing a molecular mass of 60 kDa on SDS-PAGE and 140 kDa by gel filtration, suggesting a dimeric or multimeric structure. researchgate.netnih.gov

The anhydrofructose pathway in A. melaloma involves the sequential action of α-1,4-glucan lyase, 1,5-anhydro-D-fructose dehydratase (AFDH) to produce APM, and finally APTM to yield APP. researchgate.netnih.gov

Conversion to Microthecin via Aldos-2-ulose Dehydratase (AUDH)

In other organisms, including the white rot fungus Phanerochaete chrysosporium and certain red algae, ascopyrone M is an intermediate in the formation of microthecin, a compound with antimicrobial activity. researchgate.netethz.chtandfonline.com This conversion is carried out by the bifunctional enzyme aldos-2-ulose dehydratase (AUDH). nih.govqmul.ac.uk

AUDH first catalyzes the dehydration of 1,5-anhydro-D-fructose to form ascopyrone M. nih.govuniprot.org Subsequently, the same enzyme isomerizes APM to microthecin. nih.govuniprot.org The optimal pH for the initial dehydration step to APM is 5.8, while the subsequent isomerization to microthecin is favored at a pH of 6.8. nih.govuniprot.org

The enzyme from P. chrysosporium has a molecular mass of approximately 97.4 kDa as determined by SDS-PAGE. nih.gov Interestingly, AUDH can also act on other substrates, such as glucosone, but it shows a significantly higher activity towards 1,5-anhydro-D-fructose. nih.govtandfonline.com

Occurrence and Distribution of the Anhydrofructose Pathway Enzymes

The enzymes of the anhydrofructose pathway, responsible for the biosynthesis of ascopyrone M and its derivatives, have been identified in a diverse range of organisms, highlighting the widespread nature of this metabolic route. researchgate.netnih.gov

Fungal Organisms (e.g., Anthracobia melaloma, Phanerochaete chrysosporium, Morchella costata)

Fungi are a primary source of anhydrofructose pathway enzymes. researchgate.netnih.gov

Anthracobia melaloma : This fungus possesses the complete enzymatic machinery to convert glycogen to ascopyrone P, including α-1,4-glucan lyase, AFDH, and ascopyrone tautomerase (APTM). researchgate.netnih.gov

Phanerochaete chrysosporium : This white-rot fungus is a known producer of aldos-2-ulose dehydratase (AUDH), which converts 1,5-anhydro-D-fructose to microthecin via ascopyrone M. researchgate.netnih.govtandfonline.com

Morchella costata and Morchella vulgaris : These morels also utilize the anhydrofructose pathway, converting 1,5-anhydro-D-fructose to microthecin. researchgate.netspandidos-publications.com

Red Algae (e.g., Gracilariopsis lemaneiformis)

The anhydrofructose pathway is also operative in marine red algae. researchgate.netresearchgate.net

Gracilariopsis lemaneiformis : This red alga has been shown to possess both α-1,4-glucan lyase and aldos-2-ulose dehydratase, enabling the production of microthecin from starch. researchgate.nettandfonline.comresearchgate.netpdbj.org The presence of ascopyrone P formation in red algae has not yet been demonstrated. researchgate.net

Bacterial and Mammalian Systems

Evidence for the anhydrofructose pathway extends to bacteria and mammals, although the metabolic endpoints may differ. researchgate.netnih.govnih.gov In some bacteria, 1,5-anhydro-D-fructose is reduced to 1,5-anhydro-D-glucitol or 1,5-anhydro-D-mannitol. tandfonline.comnih.gov In mammalian systems, the presence of metabolites from this pathway has been identified, and the N-linked oligosaccharide processing enzyme glucosidase II has been shown to exhibit α-1,4-glucan lyase activity, producing 1,5-anhydrofructose. nih.govoup.com The physiological role of this pathway in mammals is still under investigation but may be related to stress response and signaling. nih.govoup.com

Regulatory Mechanisms of Ascopyrone M(1-) Biosynthesis

The biosynthesis of ascopyrone M is intrinsically linked to the regulation of the anhydrofructose pathway. The activity of the enzymes involved is influenced by various factors.

One key regulatory point is substrate availability. The pathway is initiated by the degradation of glycogen and starch, which are the primary carbon and energy storage molecules in many organisms. nih.govthieme-connect.com The expression and activity of α-1,4-glucan lyase, the first enzyme in the pathway, would therefore be a critical control point.

Furthermore, the enzymes themselves exhibit specific catalytic properties that regulate the flow of metabolites. For instance, the 1,5-anhydro-D-fructose dehydratase (AFDH) from Anthracobia melaloma, which produces ascopyrone M, is inhibited by its own product, APM. qmul.ac.uk This product inhibition represents a direct feedback mechanism to control the concentration of ascopyrone M.

The bifunctional nature of aldos-2-ulose dehydratase (AUDH) in organisms like Phanerochaete chrysosporium also provides a level of regulation. The enzyme's ability to catalyze two sequential reactions—the dehydration of AF to APM and the isomerization of APM to microthecin—is pH-dependent, with different optimal pH values for each step. nih.govuniprot.org This suggests that changes in the cellular pH environment could modulate the relative production of APM and microthecin.

Recent studies suggest that the anhydrofructose pathway may play a role in response to biotic and abiotic stresses, implying that its regulation could be linked to cellular stress signaling pathways. nih.govspandidos-publications.com

Below is an interactive data table summarizing the enzymes involved in the biosynthesis and metabolism of Ascopyrone M.

| Enzyme | EC Number | Substrate | Product(s) | Organism Example |

| α-1,4-Glucan Lyase | 4.2.2.13 | Glycogen, Starch | 1,5-Anhydro-D-fructose | Anthracobia melaloma, Gracilariopsis lemaneiformis |

| 1,5-Anhydro-D-fructose Dehydratase (AFDH) | 4.2.1.111 | 1,5-Anhydro-D-fructose | Ascopyrone M | Anthracobia melaloma |

| Ascopyrone Tautomerase (APTM) | 5.3.2.7 | Ascopyrone M | Ascopyrone P | Anthracobia melaloma |

| Aldos-2-ulose Dehydratase (AUDH) | 4.2.1.110 | 1,5-Anhydro-D-fructose, Ascopyrone M | Ascopyrone M, Microthecin | Phanerochaete chrysosporium |

Chemical Synthesis and Derivatization Strategies for Ascopyrone M 1 and Analogues

Total Synthesis of Ascopyrone M(1-) and Related Pyrones

The total chemical synthesis of pyrones, including structures related to ascopyrone M, presents a significant challenge due to the functionality and stereochemistry inherent in these molecules. While a direct total synthesis of the transient intermediate ascopyrone M from simple acyclic precursors is not widely documented, methods have been established for its precursor, 1,5-anhydro-D-fructose (B1202111) (AF), and the related, more stable product, ascopyrone P (APP). d-nb.infoasm.org

General strategies for the synthesis of pyranone natural products often employ chiral pool starting materials and complex reaction cascades. mdpi.com For instance, the synthesis of bicyclic and tricyclic lactone systems has been achieved using chiral dienes derived from carbohydrates, which undergo Diels-Alder reactions followed by further transformations. mdpi.com Asymmetric total syntheses of complex natural products containing related cyclic ether systems, such as tetrodotoxin (B1210768) analogues, have also been accomplished, starting from common, highly functionalized cyclohexane (B81311) intermediates. iupac.org These syntheses showcase the intricate methodologies required to construct such highly oxygenated and stereochemically rich heterocyclic systems. iupac.org

Chemo-Enzymatic Approaches for Preparative Synthesis

Chemo-enzymatic synthesis provides a powerful and efficient alternative to total chemical synthesis for producing ascopyrone M and related compounds. This approach leverages the high selectivity and efficiency of enzymes for key transformations, often starting from readily available biological precursors. thieme-connect.comnih.gov The anhydrofructose pathway is the central biological route for the production of ascopyrone M. researchgate.netd-nb.info

The pathway begins with the enzymatic degradation of α-1,4-glucans, such as starch or glycogen (B147801), by α-1,4-glucan lyase (EC 4.2.2.13), which produces 1,5-anhydro-D-fructose (AF). d-nb.infocabidigitallibrary.org AF is then converted to ascopyrone M (APM) through a dehydration reaction catalyzed by the enzyme 1,5-anhydro-D-fructose dehydratase (AFDH). researchgate.netresearchgate.net APM is a biologically presumed intermediate that is subsequently isomerized by ascopyrone tautomerase (APTM) to form the more stable ascopyrone P (APP). researchgate.netresearchgate.net

The cloning of the genes for these enzymes has enabled their large-scale production, facilitating the development of cell-free reactor systems for the efficient synthesis of AF and its derivatives. d-nb.infothieme-connect.com This allows for the production of kilogram quantities of AF from inexpensive and renewable materials like starch, which can then be used as a starting material for the enzymatic or chemical synthesis of ascopyrone M analogues and other derivatives. thieme-connect.com The entire enzymatic cascade from starch to compounds like microthecin (B1251313) (another AF derivative) can be performed in a "one-pot" synthesis, highlighting the efficiency of this biocatalytic approach. d-nb.infothieme-connect.com

| Enzyme | EC Number | Function | Source Organism Example |

| α-1,4-Glucan Lyase | 4.2.2.13 | Degrades starch/glycogen to 1,5-anhydro-D-fructose (AF). d-nb.infocabidigitallibrary.org | Anthracobia melaloma researchgate.net |

| 1,5-Anhydro-D-fructose Dehydratase (AFDH) | N/A | Catalyzes the conversion of AF to ascopyrone M (APM). researchgate.net | Anthracobia melaloma researchgate.net |

| Ascopyrone Tautomerase (APTM) | N/A | Isomerizes APM to ascopyrone P (APP). researchgate.net | Anthracobia melaloma researchgate.net |

| Aldos-2-ulose Dehydratase (AUDH) | 4.2.1.- | Converts APM to microthecin. researchgate.net | Phanerochaete chrysosporium researchgate.net |

Synthesis of Ascopyrone M(1-) Derivatives for Structure-Activity Relationship (SAR) Investigations

The synthesis of derivatives and analogues of the ascopyrone M scaffold is crucial for conducting structure-activity relationship (SAR) studies. These investigations aim to understand how specific structural modifications influence biological activity, which can lead to the development of compounds with improved potency or selectivity. iosrjournals.orgnih.gov Given its role as a versatile chiral precursor, 1,5-anhydro-D-fructose (AF) is a common starting point for generating a library of derivatives. d-nb.inforesearchgate.net

Synthetic strategies for accessing pyrone derivatives are diverse, with the goal of creating structurally complex and biologically relevant molecules. iosrjournals.org For example, various AF derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic properties. researchgate.netdntb.gov.ua These studies involve chemical modifications of the pyran ring and its substituents to probe their effects on biological targets. dntb.gov.uaresearchgate.net

A key strategy in SAR studies is the systematic modification of a lead compound. While extensive SAR studies on ascopyrone M itself are not widely published, the principles are demonstrated in research on other heterocyclic compounds. For instance, SAR studies on aminopyrazole-based inhibitors involved synthesizing a range of derivatives to optimize potency, isoform selectivity, and pharmacokinetic properties. nih.gov Similar approaches can be applied to the ascopyrone M framework, where modifications could include:

Alteration of substituents on the pyranone ring.

Stereoselective synthesis of different isomers.

Formation of fused-ring systems. mdpi.com

The development of efficient synthetic routes is paramount to facilitate these explorations and establish clear relationships between chemical structure and biological function. iosrjournals.org

Advanced Methodologies in Pyranone Ring System Construction

The construction of the 2-pyrone (or α-pyrone) ring system, which forms the core of ascopyrone M, has been significantly advanced through modern synthetic methodologies. These innovative strategies offer greater efficiency, selectivity, and versatility compared to classical methods. iosrjournals.orgresearchgate.net

Transition Metal Catalysis: Transition metals, particularly palladium and gold, have been instrumental in the synthesis of complex pyrones. iosrjournals.org

Palladium-catalyzed reactions: Sonogashira coupling reactions between halo-acrylic acids and terminal acetylenes provide a direct route to substituted 2-pyrones. nih.gov Another two-step method involves Pd-catalyzed coupling of an alkynylzinc with a haloacrylic acid, followed by a ZnBr₂-catalyzed lactonization to form the 6-alkyl-2H-pyran-2-one ring. nih.gov

Gold-catalyzed reactions: Gold(I) catalysts have been successfully used for the intramolecular 6-endo-dig cyclization of ynoates, a key step in the total synthesis of pyrone-containing natural products like (+)-violapyrone C. nih.gov

Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for pyrone synthesis. researchgate.netrsc.org NHC catalysis is valued for its mild reaction conditions and avoidance of residual transition metals. researchgate.net

[3+3] Annulation: NHCs can catalyze the atroposelective [3+3] annulation of cyclic 1,3-diones with ynals to produce axially chiral 2-pyrones with high enantioselectivity. rsc.org

[3+2+1] Cyclization: A novel method utilizes a thiazolium salt (an NHC precursor) to catalyze a [3+2+1] cyclization using arylglyoxals, offering high versatility. rsc.org

Other Advanced Methods:

Cyclization Reactions: The intramolecular cyclization of specifically designed precursors remains a cornerstone of pyrone synthesis. iosrjournals.org This includes lactonization of (Z)-5-alkyl-2-en-4-ynoic acids. nih.gov

Fused-Ring Systems: Straightforward one- or two-step methods have been developed to synthesize novel heterocyclic systems containing a pyrano[2,3-c]pyrazol-4(1H)-one moiety from commercially available starting materials. mdpi.comnih.gov These methods often involve an initial acylation followed by an intramolecular cyclization. mdpi.com

| Methodology | Catalyst/Reagent | Key Transformation | Example Application |

| Palladium-Catalyzed Coupling | PdCl₂(PPh₃)₂, CuI | Sonogashira alkynylation of iodoacrylic acid with terminal acetylenes. nih.gov | Synthesis of difluorinated 2-pyrones. nih.gov |

| Gold-Catalyzed Cyclization | Gold(I) complex | Intramolecular 6-endo-dig cyclization of a β-keto ester. nih.gov | Total synthesis of (+)-violapyrone C. nih.gov |

| N-Heterocyclic Carbene (NHC) Catalysis | NHC precatalyst, base, oxidant | [3+3] atroposelective annulation of ynals and cyclic 1,3-diones. rsc.org | Synthesis of axially chiral α-pyrones. rsc.org |

| Tandem Reactions | Pd/C | Tandem C-C and C-O bond formation between iodopyrazole-carboxylic acid and a terminal alkyne. nih.gov | Regioselective synthesis of pyrano[4,3-c]pyrazol-4(1H)-one. nih.gov |

Advanced Analytical Methodologies for Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for monitoring the enzymatic reactions involving ascopyrone M. researchgate.netresearchgate.net Although ascopyrone M is often a transient intermediate, HPLC methods are frequently developed to quantify the substrate (1,5AnFru) and the final products (like ascopyrone P or ectoine (B1671093) in related pathways), thereby providing indirect but precise measurements of the enzymatic activity that produces and consumes APM. researchgate.netresearchgate.netnih.gov

Researchers have successfully developed HPLC methods to assay the enzymes responsible for the conversion of 1,5AnFru to ascopyrone M and its subsequent isomerization. researchgate.netresearchgate.net For instance, in the study of ectoine synthase, a related enzyme system, reaction products are analyzed by HPLC after stopping the reaction and removing denatured proteins by centrifugation. nih.gov Typically, small sample volumes (5 to 10 μl) are injected for analysis. nih.gov The separation is often achieved using amino-functionalized silica (B1680970) columns, such as a GROM-SIL Amino-1PR column. nih.gov The analytical performance of HPLC methods is rigorously monitored using quality control parameters to ensure accuracy and reproducibility.

The versatility of HPLC allows for its application in various research contexts, from analyzing flavonoid composition in plants to determining the chiral disposition of aglycones. acs.org In studies of enzymatic pathways, HPLC is essential for optimizing reaction conditions (e.g., pH, temperature, salt concentrations) and for detailed kinetic analysis. nih.govplos.org

Table 1: HPLC Parameters in Related Enzymatic Assays

| Parameter | Description | Source |

|---|---|---|

| Column | GROM-SIL Amino-1PR (125 x 4 mm, 3μm particle size) | nih.gov |

| Injection Volume | 5 - 10 μl | nih.gov |

| Reaction Termination | Addition of 100% acetonitrile | nih.govplos.org |

| Application | Quantification of substrates and products for enzyme kinetic studies | researchgate.netresearchgate.netnih.govplos.org |

| Coupling | Can be coupled with multi-angle light scattering (MALS) for determining the oligomeric state of proteins | nih.gov |

Mass Spectrometry (MS) for Molecular Identification and Metabolomics Profiling

Mass spectrometry is an indispensable tool for the definitive identification of ascopyrone M and for its inclusion in broader metabolomics profiling studies. metabolomexchange.org High-resolution mass spectrometers, such as the Thermo Scientific Q Exactive, are utilized to collect mass spectra data, often in positive electrospray ionization (ESI) mode. metabolomexchange.org This technique allows for the determination of the precise molecular mass of the compound, with a typical mass range scan of 100-700 m/z. metabolomexchange.org

In metabolomics workflows, software such as Compound Discoverer is used for data analysis, which includes detecting unknown compounds, aligning chromatography peaks, and predicting chemical compositions. metabolomexchange.org For the identification of ascopyrone M, the acquired mass spectra are searched against extensive chemical databases like ChemSpider (which includes BioCyc), mzCloud, and Metabolika, with a mass tolerance typically set to a narrow window, such as 5 ppm, to ensure high confidence in the annotation. metabolomexchange.org This systematic approach allows for the identification of ascopyrone M within complex biological extracts. metabolomexchange.org

Table 2: Mass Spectrometry Parameters for Metabolite Identification

| Parameter | Specification | Source |

|---|---|---|

| Instrument | Thermo Scientific Q Exactive Mass Spectrometer | metabolomexchange.org |

| Ionization Mode | Electrospray Ionization (ESI) Positive Mode | metabolomexchange.org |

| Resolution (Full MS) | 140,000 | metabolomexchange.org |

| Mass Range | 100 - 700 m/z | metabolomexchange.org |

| Identification Software | Compound Discoverer 3.0 | metabolomexchange.org |

| Databases | ChemSpider, mzCloud, Metabolika | metabolomexchange.org |

| Mass Tolerance | 5 ppm | metabolomexchange.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy plays a pivotal role in the structural elucidation of compounds and reaction pathways involving ascopyrone M. While ascopyrone M is a challenging target for isolation due to its reactive nature, NMR data has been instrumental in proposing the mechanism of its formation and subsequent conversion. researchgate.net Specifically, the proposed mechanism of microthecin (B1251313) formation from 1,5-anhydro-d-fructose (B1202111) (AF) via the ascopyrone M intermediate is based on NMR data. researchgate.net This demonstrates the power of NMR in confirming the structure of reaction products and intermediates, which in turn helps to piece together the complete enzymatic pathway. researchgate.net

Spectrophotometric Assays for Kinetic Analysis of Enzymatic Reactions

Spectrophotometric methods have been developed for the assay of enzymes involved in the anhydrofructose pathway, such as 1,5AnFru dehydratase (AFDH), which produces ascopyrone M, and ascopyrone tautomerase (APTM), which isomerizes it to ascopyrone P. researchgate.netresearchgate.net These assays are crucial for determining the kinetic properties of enzymes.

Kinetic parameters such as the Michaelis constant (Km), maximum reaction velocity (vmax), and catalytic constant (kcat) are determined by measuring reaction rates at varying substrate concentrations. nih.govplos.org For example, in a related system studying ectoine synthase, the Km for the natural substrate N-γ-ADABA was found to be 4.9 ± 0.5 mM, with a vmax of 25.0 ± 0.8 U/mg and a kcat of 7.2 s-1. plos.org For the alternative substrate N-α-ADABA, these values were significantly different, indicating a lower affinity and catalytic efficiency. plos.org While these specific values are not for ascopyrone M's direct enzymatic steps, they exemplify the type of detailed kinetic data that can be obtained using assays that monitor the reaction, whether by spectrophotometry or HPLC. nih.govplos.org Colorimetric methods, such as the use of 3,5-dinitrosalicylic acid (DNS) reagent which reacts with 1,5AnFru at room temperature, can also be employed to monitor the depletion of the substrate, providing a simple and effective spectrophotometric assay. researchgate.net

Hyphenated Techniques for Complex Biological Matrix Analysis

To analyze a transient compound like ascopyrone M within a complex biological sample, hyphenated techniques that couple a separation method with a detection method are essential. The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful approach for the quantitative analysis of metabolites. ebi.ac.uk This technique involves separating compounds with LC, followed by their detection and quantification using MS/MS in a specific mode, such as single reaction monitoring, which offers high selectivity and sensitivity. ebi.ac.uk

The LC eluent can be directly coupled to a nano-electrospray ionization (ESI) source for infusion into the mass spectrometer. google.com This setup is common in metabolomics and allows for the analysis of a wide range of compounds. metabolomexchange.org Another relevant hyphenated technique is gas chromatography-mass spectrometry (GC-MS), which has been used for the analysis of related compounds like 1,5-anhydro-D-fructose and microthecin in algae, often employing selected ion monitoring (SIM) mode for enhanced sensitivity. semanticscholar.org These hyphenated methods provide the necessary resolution and specificity to detect and identify compounds like ascopyrone M in intricate biological matrices. metabolomexchange.orgebi.ac.uk

Theoretical and Investigational Research Directions for Ascopyrone M 1

Exploration of Novel Biosynthetic Pathways and Enzymes

The known biosynthesis of Ascopyrone M occurs via the anhydrofructose pathway, a route for the degradation of glycogen (B147801) and starch. qmul.ac.uk This pathway involves a series of enzymatic steps, beginning with the action of exo-(1→4)-α-D-glucan lyase (EC 4.2.2.13) on carbohydrates to produce 1,5-anhydro-D-fructose (B1202111). qmul.ac.uk Subsequent steps are catalyzed by 1,5-anhydro-D-fructose dehydratase (EC 4.2.1.111) and aldos-2-ulose dehydratase (EC 4.2.1.110). qmul.ac.uk

A key enzyme in this pathway is ascopyrone tautomerase (EC 5.3.2.7), which catalyzes the isomerization of 1,5-anhydro-4-deoxy-D-glycero-hex-3-en-2-ulose (Ascopyrone M) to 1,5-anhydro-4-deoxy-D-glycero-hex-1-en-3-ulose (Ascopyrone P). qmul.ac.uk

Future research will likely focus on bioprospecting for novel enzymes or alternative pathways. Natural product biosynthetic pathways are a rich source of enzymes with unique activities that can be applied in biocatalysis. uni-hannover.de Investigating diverse microorganisms, particularly fungi known for complex carbohydrate metabolism, could reveal novel dehydratases, lyases, or isomerases with improved efficiency, stability, or different substrate specificities. The discovery of such enzymes could provide new tools for both understanding and synthesizing Ascopyrone M(1-) and its derivatives. uni-hannover.de

In Silico Modeling of Metabolic Flux and Pathway Regulation

In silico modeling provides a powerful computational framework for analyzing and predicting metabolic behavior. nih.gov Techniques such as Flux Balance Analysis (FBA) can be used to construct a genome-scale metabolic model of an organism producing Ascopyrone M(1-). nih.govresearchgate.net Such a model would allow researchers to simulate how the deletion or overexpression of specific genes affects the flow of metabolites (flux) through the anhydrofructose pathway and connected central metabolic routes like glycolysis and the pentose phosphate pathway. nih.gov

This computational approach can identify potential bottlenecks in production and suggest genetic modifications to optimize the yield of Ascopyrone M(1-). researchgate.net Furthermore, kinetic models can be developed to simulate the dynamic behavior of the pathway, accounting for enzyme concentrations and substrate competition. nih.gov These simulations can guide the rational design of metabolic engineering strategies by predicting the effects of altering enzyme levels on the final product concentration, thereby improving the understanding of how the pathway is regulated. nih.gov

Mechanistic Elucidation of Biological Activities of Ascopyrone M(1-) and its Derivatives

Understanding the biological role of Ascopyrone M(1-) requires a multi-faceted approach, from identifying its direct molecular partners to deciphering its influence on complex cellular and ecological systems.

A primary goal in elucidating the function of any bioactive compound is the identification of its specific molecular targets. exlibrisgroup.com Computational methods like molecular docking and molecular dynamics simulations can predict the binding of Ascopyrone M(1-) to known protein structures, helping to prioritize potential targets. researchgate.net These in silico approaches are crucial for forming hypotheses about how the ligand interacts with a protein's binding site. researchgate.net

Experimental validation can then follow, using techniques such as fluorescence spectroscopy or surface plasmon resonance to confirm and quantify the binding affinity. The development of novel therapeutic strategies relies on a deep understanding of these specific protein targets and the effects of drug binding on protein conformation and activity. exlibrisgroup.com According to the PubChem database, a ligand form of Ascopyrone M (coded as AY9) has been identified in a protein-bound 3D structure in the Protein Data Bank (PDB code: 4A7Z), indicating a concrete starting point for investigating its protein interactions. nih.gov

Metabolites are not just intermediates in biochemical reactions; they can also act as signaling molecules that influence major cellular processes. nih.gov Key signaling pathways, such as the mechanistic target of rapamycin (mTOR) complex 1 (mTORC1), act as master regulators of cellular metabolism, integrating signals from nutrients to control cell growth and proliferation. nih.govresearchgate.net Given that Ascopyrone M(1-) is a product of carbohydrate degradation, its presence could signal the availability of sugars to the cell.

Future research should investigate the potential crosstalk between the anhydrofructose pathway and central metabolic signaling networks. mdpi.com It is plausible that Ascopyrone M(1-) or its derivatives could modulate the activity of nutrient-sensing kinases or transcription factors, thereby influencing anabolic processes like protein and lipid synthesis. nih.govnih.gov Elucidating these connections is crucial for understanding how the compound might affect cellular homeostasis.

In nature, microorganisms produce a vast array of secondary metabolites that mediate interactions with other organisms and their environment. nih.gov These chemical mediators are involved in communication, defense, and the structuring of microbial communities. nih.govleibniz-hki.de The production of Ascopyrone M(1-) by fungi suggests it may play a role in the producing organism's ecological niche.

Investigational efforts should be directed at understanding this role. For instance, Ascopyrone M(1-) could function as a quorum-sensing molecule, allowing fungal cells to coordinate their behavior. Alternatively, it may act as an antimicrobial or antifungal agent, defending the host against competing microbes. researchgate.net Studying the effect of Ascopyrone M(1-) on mixed microbial communities and its impact on host organisms could reveal its function in symbiotic or pathogenic relationships. nih.gov

Bioengineering of Microbial Strains for Optimized Production

Metabolic engineering offers a promising avenue for the large-scale, sustainable production of valuable compounds like Ascopyrone M(1-). nih.govfrontiersin.org This involves the rational modification of microbial cells to enhance the production of a desired chemical. nih.gov A common strategy is to introduce the biosynthetic pathway for the target compound into a robust industrial host, such as Escherichia coli or Saccharomyces cerevisiae. frontiersin.org

For Ascopyrone M(1-), this would involve heterologously expressing the genes encoding the enzymes of the anhydrofructose pathway, such as α-1,4-glucan lyase and ascopyrone tautomerase. qmul.ac.uk To further optimize production, genetic engineering techniques can be employed to:

Increase precursor supply: Overexpress genes in central metabolism to channel more carbon towards the pathway.

Eliminate competing pathways: Delete genes for enzymes that divert intermediates into unwanted byproducts. nih.gov

Optimize enzyme expression: Use strong promoters and ribosome binding sites to ensure high levels of the biosynthetic enzymes.

Through iterative cycles of design, building, and testing, it is theoretically possible to develop a microbial cell factory capable of producing high titers of Ascopyrone M(1-) from simple, renewable feedstocks like glucose. nih.gov

Development of Cell-Free Biocatalytic Systems Utilizing Pathway Enzymes

The production of Ascopyrone M(1-), a significant pyranone compound, through in vivo fermentation methods is often constrained by cellular metabolic burdens, complex regulatory networks, and product toxicity. Cell-free biocatalytic systems present a promising alternative, offering enhanced control over reaction conditions, higher product yields, and the ability to overcome the limitations of cellular metabolism. This section explores the theoretical framework and investigational directions for developing a robust cell-free system for the synthesis of Ascopyrone M(1-) by harnessing the power of the anhydrofructose pathway enzymes.

The enzymatic cascade responsible for the conversion of α-1,4-glucans, such as starch or glycogen, into Ascopyrone M is known as the anhydrofructose pathway. This pathway involves a series of distinct enzymatic steps, each catalyzed by a specific enzyme. The core enzymes of this pathway that would form the basis of a cell-free system are:

Exo-(1→4)-α-D-glucan lyase (EC 4.2.2.13): This enzyme initiates the pathway by cleaving α-1,4-glucosidic bonds from the non-reducing end of starch or glycogen to produce 1,5-anhydro-D-fructose.

1,5-anhydro-D-fructose dehydratase (AFDH) (EC 4.2.1.111): This enzyme catalyzes the dehydration of 1,5-anhydro-D-fructose to form Ascopyrone M.

Aldos-2-ulose dehydratase (AUDH) (EC 4.2.1.110): In some organisms, this enzyme can also catalyze the formation of Ascopyrone M from 1,5-anhydro-D-fructose.

Ascopyrone tautomerase (APTM) (EC 5.3.2.7): This isomerase is responsible for the conversion of Ascopyrone M to its tautomer, Ascopyrone P. For the specific production of Ascopyrone M, the inclusion or exclusion of this enzyme would be a critical control point.

The development of a cell-free system for Ascopyrone M(1-) production would necessitate a multi-faceted research approach, focusing on enzyme sourcing, characterization, and system optimization.

Enzyme Selection and Production:

A primary step is the efficient production of the requisite enzymes. While these enzymes can be purified from their native fungal sources, such as Anthracobia melaloma and Phanerochaete chrysosporium, this approach is often not scalable. nih.gov Therefore, heterologous expression in microbial hosts like Escherichia coli or yeast is the preferred strategy. The genes encoding these enzymes would need to be identified, cloned, and optimized for expression in a suitable host to ensure high yields of active and stable enzymes.

Table 1: Key Enzymes of the Anhydrofructose Pathway for Cell-Free Synthesis of Ascopyrone M(1-)

| Enzyme | EC Number | Function in Pathway | Potential Source Organisms |

| Exo-(1→4)-α-D-glucan lyase | 4.2.2.13 | Starch/Glycogen → 1,5-anhydro-D-fructose | Gracilaria chorda, Anthracobia melaloma |

| 1,5-anhydro-D-fructose dehydratase | 4.2.1.111 | 1,5-anhydro-D-fructose → Ascopyrone M | Anthracobia melaloma |

| Aldos-2-ulose dehydratase | 4.2.1.110 | 1,5-anhydro-D-fructose → Ascopyrone M | Phanerochaete chrysosporium |

| Ascopyrone tautomerase | 5.3.2.7 | Ascopyrone M ⇌ Ascopyrone P | Anthracobia melaloma |

System Design and Optimization:

The design of the cell-free biocatalytic system would involve the systematic investigation of several key parameters to maximize the production of Ascopyrone M(1-). This includes optimizing the concentrations of each enzyme in the cascade to prevent the accumulation of intermediates and to drive the reaction towards the desired product. The reaction conditions, such as pH, temperature, and buffer composition, would need to be fine-tuned to ensure the optimal activity and stability of all enzymes in the system. For instance, the optimal pH for the formation of Ascopyrone M by aldos-2-ulose dehydratase from Phanerochaete chrysosporium has been reported to be 5.8. researchgate.net

Table 2: Investigational Parameters for Optimization of a Cell-Free System for Ascopyrone M(1-) Production

| Parameter | Research Focus | Desired Outcome |

| Enzyme Ratios | Titration of individual enzyme concentrations. | Balanced pathway flux, minimizing intermediate buildup. |

| Substrate Loading | Optimization of initial starch or glycogen concentration. | High product titer without substrate inhibition. |

| pH | Screening of a range of pH values for the overall reaction. | Optimal activity and stability of all pathway enzymes. |

| Temperature | Determination of the optimal reaction temperature. | Maximized reaction rate and enzyme longevity. |

| Cofactor Requirements | Identification and supplementation of any necessary cofactors. | Sustained enzymatic activity. |

| Product Removal | Investigation of in situ product removal techniques. | Prevention of product inhibition and pathway equilibrium shift. |

Immobilization and Continuous Flow Systems:

To enhance the operational stability and reusability of the enzymes, immobilization on solid supports is a critical area of investigation. Various immobilization techniques, such as covalent attachment, entrapment, or adsorption, could be explored for each enzyme. An immobilized multi-enzyme system could then be integrated into a continuous flow reactor, allowing for a continuous production process with simplified product purification.

Challenges and Future Directions:

A key challenge in developing such a cell-free system is ensuring the stability of the enzymes over extended periods. Research into protein engineering to enhance the thermostability and solvent tolerance of the pathway enzymes could significantly improve the robustness of the system. Furthermore, a detailed kinetic model of the enzymatic cascade would be invaluable for predicting system behavior and for guiding optimization strategies.

The development of a cell-free biocatalytic system for Ascopyrone M(1-) production represents a significant step towards a more sustainable and efficient manufacturing process for this valuable compound. By leveraging the power of the anhydrofructose pathway enzymes in a controlled in vitro environment, it is possible to overcome the limitations of traditional fermentation and unlock the full potential of biocatalysis.

Q & A

Basic Research Questions

Q. What are the established analytical methods for characterizing ascopyrone M(1-), and how can researchers validate their purity and structural integrity?

- Methodological Answer : Ascopyrone M(1-) characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and chromatographic techniques (HPLC/GC-MS). To validate purity, researchers should cross-reference spectral data with published libraries, perform spike-in experiments with known standards, and calculate retention indices for chromatographic peaks. Reproducibility can be ensured by adhering to standardized protocols from primary literature and reporting deviations in supplementary materials .

Q. How should researchers design initial bioactivity assays for ascopyrone M(1-) to ensure statistically robust results?

- Methodological Answer : Begin with dose-response experiments using a minimum of three biological replicates to account for variability. Include positive and negative controls (e.g., solvent-only and reference compounds). Use non-linear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Predefine significance thresholds (e.g., p < 0.05 with Bonferroni correction) and document all raw data in machine-readable formats (e.g., .csv) for transparency .

Q. What strategies are recommended for synthesizing ascopyrone M(1-) with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., organocatalysts or metal-ligand complexes) and chiral stationary phases (CSPs) for HPLC purification. Monitor enantiomeric excess (ee) via circular dichroism (CD) or chiral NMR shift reagents. Compare results with synthetic intermediates from asymmetric catalysis literature to troubleshoot low yields .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic inhibition mechanisms of ascopyrone M(1-) across studies?

- Methodological Answer : Conduct kinetic assays (e.g., Michaelis-Menten plots with varying substrate/inhibitor concentrations) to distinguish competitive vs. non-competitive inhibition. Use isothermal titration calorimetry (ITC) to measure binding affinities and compare with computational docking simulations. Reconcile discrepancies by verifying assay conditions (pH, temperature) and enzyme sources (recombinant vs. native) .

Q. What experimental frameworks are suitable for investigating ascopyrone M(1-)’s metabolic stability in vivo?

- Methodological Answer : Employ stable isotope-labeled ascopyrone M(1-) in tracer studies with LC-MS/MS quantification. Use hepatocyte or microsome incubation assays to profile phase I/II metabolism. Integrate pharmacokinetic modeling (e.g., non-compartmental analysis) to estimate half-life and clearance. Validate findings against species-specific cytochrome P450 activity databases .

Q. How should researchers address variability in ascopyrone M(1-)’s cytotoxicity profiles between cancer cell lines?

- Methodological Answer : Perform multi-omics profiling (transcriptomics, proteomics) to identify cell-line-specific pathways affected by ascopyrone M(1-). Use CRISPR-Cas9 knockout models to validate target engagement. Apply systems biology tools (e.g., gene set enrichment analysis) to contextualize cytotoxicity within broader signaling networks .

Data Management and Integrity

Q. What protocols ensure reproducible data collection for ascopyrone M(1-) studies?

- Methodological Answer : Implement electronic lab notebooks (ELNs) with timestamped entries and version control. Standardize metadata (e.g., instrument calibration logs, solvent batch numbers) using FAIR principles (Findable, Accessible, Interoperable, Reusable). Archive raw spectra and chromatograms in public repositories (e.g., Zenodo) with DOI links .

Q. How can researchers mitigate bias when interpreting ascopyrone M(1-)’s pharmacological potential?

- Methodological Answer : Adopt double-blinded protocols for in vivo studies and use independent third-party validation for high-impact claims. Pre-register hypotheses and analysis plans on platforms like Open Science Framework. Disclose funding sources and conflicts of interest in compliance with ICMJE guidelines .

Tables: Key Analytical Parameters for Ascopyrone M(1-)

| Parameter | Recommended Method | Validation Criteria | Reference |

|---|---|---|---|

| Purity | HPLC-UV (C18 column) | ≥95% peak area, no co-eluting peaks | |

| Enantiomeric Excess (ee) | Chiral HPLC with CSP | ≥98% ee, confirmed by CD spectroscopy | |

| Solubility | Nephelometry (aqueous buffer) | Report in mg/mL at pH 7.4 ± 0.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.